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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1662997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used for the

characterization of Benzomalvin C, a benzodiazepine natural product isolated from Penicillium

sp. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),

which are crucial for the structural elucidation and verification of this compound.

Introduction to Benzomalvin C
Benzomalvin C is a member of the benzomalvin family of fungal metabolites. These

compounds are of interest due to their unique chemical structures and biological activities.

Benzomalvin A, for instance, has shown inhibitory activity against the substance P receptor

NK1. Benzomalvin C, while less biologically active in initial screens, remains a significant

subject for analytical characterization to understand its structure-activity relationships and

biosynthetic pathways. Its chemical formula is C₂₄H₁₇N₃O₃.

Mass Spectrometry Analysis of Benzomalvin C
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the

elemental composition of a molecule with high accuracy. For Benzomalvin C, this method

confirms its molecular formula.

Quantitative Mass Spectrometry Data
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Parameter Observed Value Calculated Value Method

Molecular Formula C₂₄H₁₈N₃O₃ - HR-FAB-MS

[M+H]⁺ 396.1348 396.1348 HR-FAB-MS

Experimental Protocol: High-Resolution Mass
Spectrometry
Instrumentation:

A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) mass

spectrometer, is utilized.

Sample Preparation:

Dissolve a small amount of purified Benzomalvin C in a suitable solvent (e.g., methanol).

Mix the sample solution with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe

tip.

Data Acquisition:

Introduce the probe into the ion source of the mass spectrometer.

Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon or

argon).

Acquire the mass spectrum in the positive ion mode, scanning a relevant mass range (e.g.,

m/z 100-1000).

Calibrate the instrument using a known reference standard to ensure high mass accuracy.

NMR Spectroscopic Analysis of Benzomalvin C
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional

structure of organic molecules in solution. For Benzomalvin C, a combination of 1D (¹H and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1662997?utm_src=pdf-body
https://www.benchchem.com/product/b1662997?utm_src=pdf-body
https://www.benchchem.com/product/b1662997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C) and 2D NMR experiments is employed to assign all proton and carbon signals and to

establish connectivity within the molecule.

Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for

Benzomalvin C, as reported in the literature.[1] The data was acquired in CDCl₃ at 300 MHz

for ¹H and 75 MHz for ¹³C NMR.
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Position ¹³C Chemical Shift (δ)
¹H Chemical Shift (δ,
multiplicity, J in Hz)

2 165.6 -

4 162.7 -

4a 116.0 -

5 127.4 8.20, dd, 8.0, 1.2

6 126.9 7.35, dt, 8.0, 1.2

7 134.1 7.70, dt, 8.0, 1.5

8 120.4 8.28, dd, 8.0, 1.5

8a 139.7 -

10 160.7 -

11a 145.9 -

12 128.2 7.55, d, 8.1

13 125.1 7.18, t, 8.1

14 132.3 7.50, t, 8.1

15 115.3 8.44, d, 8.1

15a 138.1 -

17 66.8 4.80, s

18 65.4 -

19 132.8 -

20/24 126.8 7.25, m

21/23 128.8 7.25, m

22 128.9 7.25, m

N-Me 33.3 3.65, s
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Experimental Protocol: NMR Spectroscopy
Instrumentation:

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

Dissolve approximately 1-5 mg of purified Benzomalvin C in about 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if

necessary for referencing.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2

seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for establishing the

connectivity of the molecular skeleton.

These experiments are run using standard pulse programs provided by the spectrometer

manufacturer, with parameters optimized for the specific sample and spectrometer.

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the structural elucidation of a natural

product like Benzomalvin C using NMR and mass spectrometry.
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Caption: Workflow for Benzomalvin C analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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